1-(4-Bromothiazol-2-yl)azetidin-3-ol
Description
1-(4-Bromothiazol-2-yl)azetidin-3-ol is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and an azetidine ring bearing a hydroxyl group at the 3-position. The bromine atom likely enhances electrophilic reactivity and influences binding interactions in biological systems, while the azetidin-3-ol moiety contributes to hydrogen-bonding capabilities and solubility .
Properties
Molecular Formula |
C6H7BrN2OS |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C6H7BrN2OS/c7-5-3-11-6(8-5)9-1-4(10)2-9/h3-4,10H,1-2H2 |
InChI Key |
XXWLBCCYCMJWMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC(=CS2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Notes:
- The fluoro-carboxylic acid derivative () introduces ionizable functionality, which may enhance solubility and target binding in aqueous environments.
- The pyrimidine-based analog () replaces thiazole with pyrimidine, altering electronic properties and steric bulk.
Physicochemical Properties
- Solubility: The hydroxyl group in azetidin-3-ol improves water solubility relative to non-polar derivatives (e.g., CF₃-substituted compounds), though solubility varies with pH and counterions .
- Stability : Bromine’s susceptibility to hydrolysis under basic conditions may reduce stability compared to fluorine-substituted analogs .
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